2-Amino-1H-benzo[d]imidazole-4-carboxylic acid
Overview
Description
2-Amino-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic aromatic compound that consists of a benzimidazole ring system with an amino group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of o-phenylenediamine with glyoxal and ammonia under acidic conditions.
Phillips-Ladenburg Method: This method uses 1,2-diaminobenzene and carboxylic acids in the presence of hydrochloric acid as a catalyst.
Weidenhagen Method: This method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, acylating agents, and alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted benzimidazoles, quinones, and various amine derivatives.
Scientific Research Applications
2-Amino-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects.
Enzyme Inhibition: It acts as an inhibitor of specific enzymes, interfering with their catalytic activity and affecting cellular processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
2-Amino-1H-benzo[d]imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
Benzimidazole: A parent compound with a similar structure but lacking the amino and carboxylic acid groups.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position instead of an amino group.
4-Nitrobenzimidazole: A derivative with a nitro group at the 4-position instead of a carboxylic acid group.
Uniqueness: The presence of both an amino group at the 2-position and a carboxylic acid group at the 4-position makes this compound unique. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-1H-benzimidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-5-3-1-2-4(7(12)13)6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYHFUZYZIZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669095 | |
Record name | 2-Amino-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-36-6 | |
Record name | 2-Amino-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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